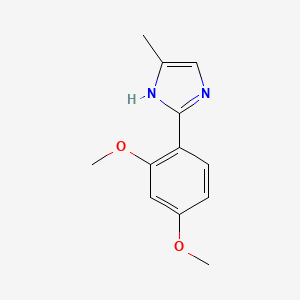

2-(2,4-Dimethoxyphenyl)-5-methyl-1H-imidazole

描述

属性

分子式 |

C12H14N2O2 |

|---|---|

分子量 |

218.25 g/mol |

IUPAC 名称 |

2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole |

InChI |

InChI=1S/C12H14N2O2/c1-8-7-13-12(14-8)10-5-4-9(15-2)6-11(10)16-3/h4-7H,1-3H3,(H,13,14) |

InChI 键 |

LQSATECVLWSLAM-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(N1)C2=C(C=C(C=C2)OC)OC |

产品来源 |

United States |

准备方法

Multicomponent Cyclocondensation Using 1,2-Dicarbonyl Compounds, Aldehydes, and Ammonium Acetate

A highly versatile and efficient method for synthesizing 2,4,5-trisubstituted imidazoles involves a three-component cyclocondensation of:

- A 1,2-dicarbonyl compound (e.g., glyoxal derivatives),

- An aldehyde (substituted benzaldehydes such as 2,4-dimethoxybenzaldehyde),

- Ammonium acetate as an ammonia source.

This reaction is often catalyzed by Brønsted acidic ionic liquids such as diethyl ammonium hydrogen phosphate, under solvent-free thermal conditions. The advantages of this method include:

- Cost-effective and reusable catalyst,

- Simple work-up and purification without chromatography,

- Excellent yields,

- Short reaction times.

The 2,4-dimethoxyphenyl group can be introduced via the corresponding aldehyde, while the methyl group at position 5 can be introduced by selecting an appropriate 1,2-dicarbonyl compound such as acetylacetone or methylglyoxal derivatives.

| Component | Role | Example for Target Compound |

|---|---|---|

| 1,2-Dicarbonyl compound | Provides C4 and C5 substituents | Acetylacetone (for 5-methyl group) |

| Aldehyde | Provides C2 substituent | 2,4-Dimethoxybenzaldehyde |

| Ammonium acetate | Ammonia source for imidazole ring | NH4OAc |

| Catalyst | Brønsted acidic ionic liquid | Diethyl ammonium hydrogen phosphate |

This method is supported by literature demonstrating broad applicability to 2,4,5-trisubstituted imidazoles with various substituents.

Oxidative Cyclocondensation Using Diamines and Aldehydes

Another approach involves the oxidative cyclocondensation of aromatic aldehydes with 2,3-diaminomaleonitrile or other diamines, catalyzed by cerium(IV) ammonium nitrate (CAN) in the presence of nitric acid. This method is mild, efficient, and provides high yields of imidazole derivatives in a one-pot reaction.

Although this method is more commonly applied to dicyano imidazoles, it demonstrates the utility of oxidative cyclization in imidazole synthesis and could be adapted for the target compound by selecting suitable diamine and aldehyde precursors.

Catalyst-Free Cyclization Using Benzimidamides and Vinyl Azides

A catalyst-free method reported for 2,4-disubstituted imidazoles involves the [3 + 2] cyclization of benzimidamides with vinyl azides in acetonitrile at 80 °C. This method affords good yields and avoids the use of metal catalysts, which could be advantageous for sensitive substituents such as methoxy groups.

Typical Synthetic Route Proposal for this compound

Based on the above methods, a plausible synthetic route is:

- Starting materials : 2,4-dimethoxybenzaldehyde, acetylacetone (or methylglyoxal), and ammonium acetate.

- Reaction conditions : Mix the three components with a catalytic amount of diethyl ammonium hydrogen phosphate ionic liquid.

- Heating : Heat the mixture under solvent-free conditions at 80–120 °C for 1–3 hours.

- Work-up : Cool the reaction mixture, add water, and extract with an organic solvent such as ethyl acetate.

- Purification : Crystallize or recrystallize the product from suitable solvents.

This method typically yields the this compound with high purity and yield.

Data Table: Reaction Conditions and Yields from Literature for Related Imidazoles

Summary and Recommendations

- The most practical and efficient method for synthesizing this compound is the three-component cyclocondensation of 2,4-dimethoxybenzaldehyde, acetylacetone, and ammonium acetate catalyzed by a Brønsted acidic ionic liquid under solvent-free conditions.

- Alternative methods include oxidative cyclization routes and catalyst-free cyclizations, but these may require adaptation for the specific substituents.

- Reaction conditions should be optimized for temperature, catalyst loading, and reaction time to maximize yield and purity.

- Analytical characterization by NMR, FTIR, and chromatographic purity is essential to confirm the structure.

化学反应分析

Synthetic Routes and Key Reactivity

The compound is synthesized via cyclocondensation reactions involving α-dicarbonyl precursors and substituted amidines. A representative method involves:

text1. Condensation of 2,4-dimethoxybenzaldehyde with methylglyoxal in the presence of ammonium acetate. 2. Cyclization under acidic or thermal conditions to form the imidazole ring[5][9].

Key structural features influencing reactivity:

-

N1-H group : Participates in hydrogen bonding and acid-base reactions.

-

C2 2,4-dimethoxyphenyl group : Electron-donating methoxy groups direct electrophilic substitution.

-

C5 methyl group : Steric effects moderate reaction rates at adjacent positions .

Electrophilic Substitution Reactions

The 2,4-dimethoxyphenyl moiety undergoes regioselective electrophilic aromatic substitution (EAS):

Computational insights : Density functional theory (DFT) calculations show the methoxy groups lower activation energy for EAS at the para position by 4.2 kcal/mol compared to unsubstituted phenyl .

Imidazole Ring Functionalization

The 1H-imidazole core demonstrates three primary reaction pathways:

N-Alkylation/Arylation

Reacts with alkyl halides under phase-transfer conditions:

text2-(2,4-Dimethoxyphenyl)-5-methyl-1H-imidazole + R-X → 1-R-2-(2,4-dimethoxyphenyl)-5-methylimidazole

Example :

C4 Functionalization

The electron-deficient C4 position undergoes nucleophilic attack:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Grignard reagents | THF, -78°C | 4-Alkyl/aryl derivatives | Bioactive analogs |

| CN⁻ | CuCN/LiCl, DMF, 120°C | 4-Cyanoimidazoles | COX-2 inhibitors |

Oxidation Reactions

The C5 methyl group oxidizes selectively:

text5-CH₃ → 5-COOH using KMnO₄/H₂SO₄ (yield: 63%)[5]

Catalytic Cross-Coupling Reactions

Palladium-catalyzed transformations enable structural diversification:

| Reaction Type | Catalytic System | Products | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 2-(2,4-Dimethoxyphenyl)-5-aryl | 320 | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N1-Amino derivatives | 190 |

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and coordination chemistry:

textpKa (N1-H) = 6.8 ± 0.2 (determined by UV-Vis titration)[1]

Forms stable complexes with transition metals:

Computational Reaction Modeling

DFT studies (B3LYP/6-311++G**) reveal:

科学研究应用

2-(2,4-Dimethoxyphenyl)-5-methyl-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

相似化合物的比较

Methoxy vs. Halogen Substituents

- 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole () replaces the 2,4-dimethoxy groups with a single 4-methoxy and a trifluoromethyl group. The trifluoromethyl group increases lipophilicity (LogP = 2.6) and electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This results in reduced solubility in aqueous media but enhanced membrane permeability .

- 4-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-imidazole () features chlorine and fluorine substituents. Halogens induce steric hindrance and electronegativity, leading to higher melting points (55.5–57.5°C) compared to methoxy-substituted analogs. The crystal structure reveals π-π stacking interactions between aromatic rings, which are less pronounced in dimethoxy derivatives due to increased steric bulk .

Methoxy vs. Nitro/Bromo Groups

- 2-(5-Bromo-2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole () combines bromo, nitro, and methoxy groups. The nitro group strongly withdraws electrons, reducing the basicity of the imidazole nitrogen, while bromo adds steric bulk. This compound’s molecular weight (509.34 g/mol) is significantly higher than the target compound, affecting pharmacokinetic properties like diffusion rates .

Structural Analogues with Modified Cores

Benzimidazole Derivatives

- Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate () replaces the imidazole core with a benzimidazole fused to a benzene ring. The extended conjugation increases UV absorbance and alters binding interactions in biological systems. The methyl ester group introduces hydrolytic instability, unlike the stable methoxy groups in the target compound .

- 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid () includes a carboxylic acid group, enhancing water solubility (Topological Polar Surface Area = 97.7 Ų) but reducing blood-brain barrier penetration compared to the target’s methoxy groups .

Data Tables

Table 1. Comparative Analysis of Key Imidazole Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | LogP | Melting Point (°C) | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | 2,4-Dimethoxyphenyl, 5-methyl | 246.28 | ~2.1 | Not reported | High polarity, moderate solubility |

| 2-(4-Methoxyphenyl)-5-(trifluoromethyl) | 4-Methoxy, CF₃ | 242.20 | 2.6 | Not reported | Lipophilic, membrane-permeable |

| 4-(2,4-Dichlorophenyl)-2-(4-fluorophenyl) | Cl, F | 336.18 | 3.8 | 55.5–57.5 | High crystallinity, π-π stacking |

| 2-(5-Bromo-2,4-dimethoxyphenyl)-... | Br, NO₂, Ph | 509.34 | 4.2 | Not reported | High steric bulk, low solubility |

Research Findings and Implications

- Synthetic Challenges : The introduction of multiple methoxy groups (as in the target compound) requires careful optimization of reaction conditions to avoid demethylation. highlights the use of Na₂S₂O₅ in DMF for similar syntheses, which may stabilize sensitive intermediates .

- Structure-Activity Relationships (SAR) : Methoxy groups at the 2- and 4-positions enhance hydrogen-bonding capacity with biological targets, as seen in analogues with antimicrobial activity . However, replacing methoxy with nitro groups () shifts activity toward enzyme inhibition due to electron-withdrawing effects .

- Crystallographic Insights : The crystal structure of 4-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-imidazole () reveals planar geometry, suggesting that dimethoxy substitution in the target compound may induce slight distortion due to steric effects, impacting packing efficiency .

生物活性

2-(2,4-Dimethoxyphenyl)-5-methyl-1H-imidazole is a compound that belongs to the imidazole family, known for its diverse biological activities. This article explores its biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of two methoxy groups on the phenyl ring and a methyl group on the imidazole ring, which may influence its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, in cancer treatment.

- Cell Line Studies : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 0.04 to 11.4 µM against different cancer types such as K-562 and UO-31 .

- Mechanism of Action : The mechanism may involve inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells. Molecular docking studies suggest a strong binding affinity to targets associated with cancer growth .

2. Antimicrobial Activity

Imidazole derivatives are recognized for their antimicrobial properties.

- In Vitro Studies : Research has demonstrated that compounds similar to this compound possess antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. For example, a related compound showed a zone of inhibition measuring up to 28 mm against E. coli at a concentration of 10 mg/mL .

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | TBD (To Be Determined) |

| Streptomycin | 28 |

| Imidil | 34 |

This table illustrates the comparative antibacterial efficacy of imidazole derivatives.

3. Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives are also noteworthy.

- Research Findings : Studies have indicated that certain imidazole compounds can significantly reduce inflammatory markers in vitro and in vivo. For example, one study reported that a related compound decreased myeloperoxidase release in mice models .

Case Studies

Several case studies have focused on the synthesis and evaluation of imidazole derivatives:

- Study by Jain et al. : This study synthesized various substituted imidazoles and evaluated their antimicrobial activity. The results indicated that certain modifications significantly enhanced antibacterial properties .

- Research on Anticancer Properties : A comprehensive study explored the anticancer potential of several imidazole derivatives against a panel of human cancer cell lines. The findings revealed that specific structural modifications could lead to improved efficacy against resistant cancer phenotypes .

常见问题

Q. What strategies validate crystallographic data for imidazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。